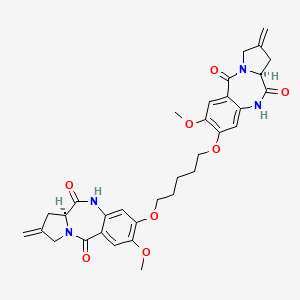

PBD-monoamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

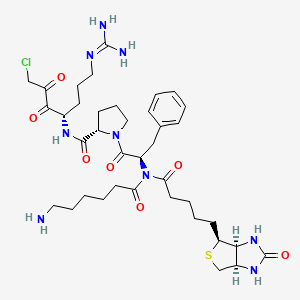

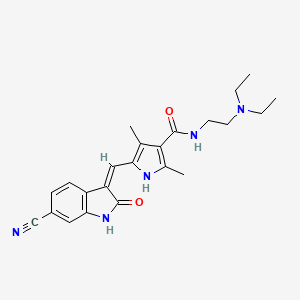

PBD-monoamide, also known as pyrrolobenzodiazepine monoamide, is a modified pyrrolobenzodiazepine dimer. It is primarily used as an antibody-drug conjugate cytotoxin. This compound has DNA-binding activity and reduces cell viability, making it a potent agent in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PBD-monoamide involves the modification of pyrrolobenzodiazepine dimers. The compound is connected to a peptide-based Val–Ala linker via an alternative conjugation route . The synthetic process typically involves the use of cysteine-engineered antibodies and recombinant XTEN polypeptides to create stable and homogeneous antibody-drug conjugates .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same principles as laboratory synthesis but optimized for higher yield and purity. The process includes stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

PBD-monoamide undergoes several types of chemical reactions, including:

Alkylation: this compound acts as a DNA alkylating agent, forming covalent bonds with DNA.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Val–Ala linker: Used in the conjugation process.

Cysteine-engineered antibodies: Essential for the formation of antibody-drug conjugates.

Major Products Formed

The major products formed from these reactions are antibody-drug conjugates, such as DHES0815A, which is used in cancer treatment .

Scientific Research Applications

PBD-monoamide has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its DNA-binding properties and its effects on cell viability.

Medicine: Utilized in the development of antibody-drug conjugates for cancer treatment.

Industry: Employed in the production of targeted cancer therapies and other pharmaceutical applications.

Mechanism of Action

PBD-monoamide exerts its effects through DNA alkylation. The compound binds to DNA, causing DNA damage and apoptosis. This mechanism is particularly effective in non-dividing cells and contributes to its potency as a cytotoxic agent . The molecular targets include DNA and various cellular pathways involved in DNA repair and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Pyrrolobenzodiazepine dimers: These compounds are similar in structure but differ in their DNA cross-linking capabilities.

Trastuzumab emtansine: Another antibody-drug conjugate used in cancer treatment but with a different mechanism of action.

Uniqueness

PBD-monoamide is unique due to its modified structure, which allows it to alkylate but not cross-link DNA. This modification enhances its efficacy and reduces potential side effects compared to other pyrrolobenzodiazepine dimers .

Properties

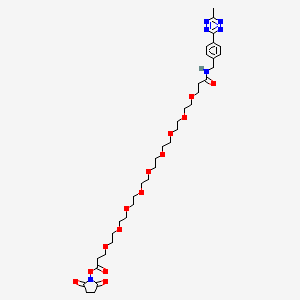

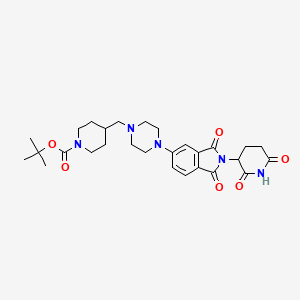

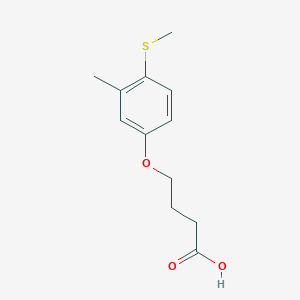

Molecular Formula |

C33H36N4O8 |

|---|---|

Molecular Weight |

616.7 g/mol |

IUPAC Name |

(6aS)-3-[5-[[(6aS)-2-methoxy-8-methylidene-6,11-dioxo-5,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methylidene-5,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione |

InChI |

InChI=1S/C33H36N4O8/c1-18-10-24-30(38)34-22-14-28(26(42-3)12-20(22)32(40)36(24)16-18)44-8-6-5-7-9-45-29-15-23-21(13-27(29)43-4)33(41)37-17-19(2)11-25(37)31(39)35-23/h12-15,24-25H,1-2,5-11,16-17H2,3-4H3,(H,34,38)(H,35,39)/t24-,25-/m0/s1 |

InChI Key |

QEJNUISAHXDXBU-DQEYMECFSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C(=O)N2)OCCCCCOC4=C(C=C5C(=C4)NC(=O)[C@@H]6CC(=C)CN6C5=O)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C(=O)N2)OCCCCCOC4=C(C=C5C(=C4)NC(=O)C6CC(=C)CN6C5=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)

![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)

![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)